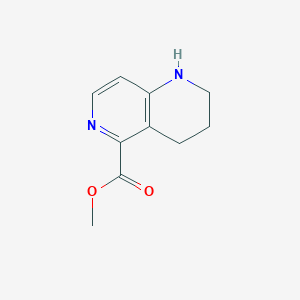

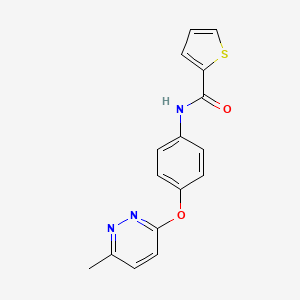

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives has been studied theoretically and experimentally . The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid is used for the synthesis of these derivatives . They can be obtained through endo intermediates in a regio- and stereoselective manner .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the fusion of two pyridines through two adjacent carbon atoms . It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “this compound”, react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Naphthyridine Derivatives : Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate derivatives are synthesized through various chemical modifications and condensation reactions, indicating the versatility of this compound in producing a range of chemical entities. For example, Shiozawa et al. (1984) discussed the synthesis of tetrahydro-1,6-naphthyridine methyl homologs, highlighting the chemical pathways used in their creation (Shiozawa et al., 1984).

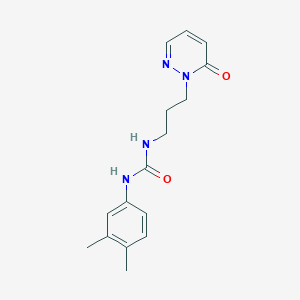

Antibacterial Applications : A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating the antibacterial potential of naphthyridine derivatives (Bouzard et al., 1992).

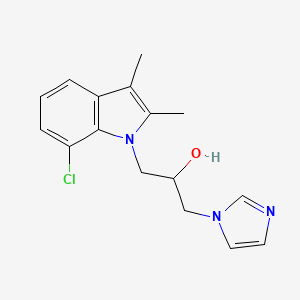

Chemical Modification and Applications : Naphthyridine derivatives undergo various chemical modifications, leading to a diverse range of compounds with potential applications in pharmaceuticals and materials science. For instance, Verma et al. (2013) described an efficient approach for the silver-catalyzed regioselective synthesis of highly functionalized naphthyridines, showcasing the potential for creating complex molecules with specific properties (Verma et al., 2013).

Optical and Electronic Properties : Halim and Ibrahim (2017) synthesized a new derivative of heteroannulated chromone, demonstrating the use of naphthyridine derivatives in studying optical and electronic properties, which could have implications for developing new materials and sensors (Halim & Ibrahim, 2017).

Novel Synthesis Methods : Mukhopadhyay, Das, and Butcher (2011) reported a catalyst-free, pseudo-five-component synthesis of 1,2-dihydro[1,6]naphthyridines in water, highlighting an eco-friendly approach to synthesizing these compounds, which could have broader implications for sustainable chemistry practices (Mukhopadhyay et al., 2011).

Wirkmechanismus

Target of Action

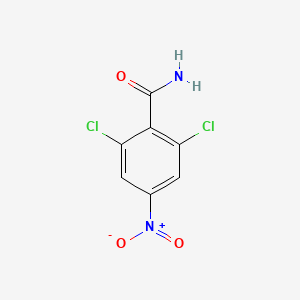

Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate is a complex organic compound with potential pharmacological activity. Similar compounds, such as 1,6-naphthyridines, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that the functionalization of the 1,6-naphthyridine core can lead to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, and N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Similar compounds, such as 1,6-naphthyridines, have been found to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Similar compounds, such as 1,6-naphthyridines, have been found to exhibit a wide range of biological activities, indicating potential molecular and cellular effects .

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)9-7-3-2-5-11-8(7)4-6-12-9/h4,6,11H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPRGYURTFNLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2786940.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2786941.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2786943.png)

![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2786948.png)

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide](/img/structure/B2786960.png)

![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)